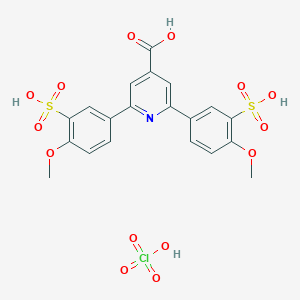
2,6-bis(4-methoxy-3-sulfophenyl)pyridine-4-carboxylic acid;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazole ring, and an isoxazolecarboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide involves several steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions.
Introduction of the cyclopropyl group: This step typically involves the use of cyclopropyl-containing reagents in the presence of catalysts.
Attachment of the imidazole ring: This can be done through a substitution reaction where the imidazole ring is introduced to the phenyl group.
Final coupling: The final step involves coupling the isoxazolecarboxamide with the substituted phenyl group under suitable reaction conditions .
Chemical Reactions Analysis
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and phenyl rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects .
Comparison with Similar Compounds
5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide can be compared with similar compounds such as:
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxylic acid
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide methyl ester
- 5-cyclopropyl-N-[3-(1-methyl-2-imidazolyl)phenyl]-3-isoxazolecarboxamide ethyl ester
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
2,6-bis(4-methoxy-3-sulfophenyl)pyridine-4-carboxylic acid;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERYWWMXNTLJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=N2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=N2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














